2,6-Bis(2-pyridyl)-4(1H)-pyridone
Overview
Description
Synthesis Analysis
The synthesis of "2,6-Bis(2-pyridyl)-4(1H)-pyridone" and its derivatives involves multiple steps, including reactions such as nitro displacement, acidic hydrolysis, cyclodehydration, and Friedel–Crafts acylation. These processes result in compounds with pyridine moieties integral to their structure, which are then used to create novel polyimides and other polymeric materials. The inherent viscosities of these polyimides indicate their solubility and potential for forming strong, flexible films with good thermal stability (Wang et al., 2006), (Zhang et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of compounds derived from "2,6-Bis(2-pyridyl)-4(1H)-pyridone" has revealed the incorporation of pyridine moieties within polymer chains. These structural features contribute to the materials' thermal stability, mechanical strength, and solubility in various organic solvents. X-ray diffraction measurements suggest that these polyimides are predominantly amorphous, affecting their physical properties and applications (Zhang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving "2,6-Bis(2-pyridyl)-4(1H)-pyridone" derivatives have been explored for the synthesis of antitumor agents and metal complexes, demonstrating the compound's versatility. The reactions yield compounds with potential growth inhibition activity against various tumor cell lines, highlighting its significance in medicinal chemistry (Cocco et al., 2000), (Cocco et al., 2003).
Physical Properties Analysis
The physical properties of materials derived from "2,6-Bis(2-pyridyl)-4(1H)-pyridone" are notable for their thermal stability, mechanical strength, and solubility. These materials exhibit high glass transition temperatures and are capable of forming strong, flexible films, which are important for various industrial applications. Their low dielectric constants make them suitable for electronic applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of "2,6-Bis(2-pyridyl)-4(1H)-pyridone" derivatives, including reactivity and potential for forming complex compounds, enable their application in creating novel materials with specific functionalities. These compounds' ability to form hydrogen bonds and interact with various chemicals underpins their use in material science and engineering (Zaman et al., 1999).
Scientific Research Applications
Synthesis and Characterization of Ru II Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound is used as a ligand to stabilize Ru II complexes. These complexes are prepared and characterized in the solid state and in non-aqueous solution .
- Methods and Procedures : The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .
- Results and Outcomes : The monometallic chloride and azide species are compared with analogous Ru 2 metal–metal bonded complexes, which have been reported to undergo irreversible chloride dissociation upon reduction .
Redox-Flow Battery Applications
- Scientific Field : Electrochemistry .
- Application Summary : Metal coordination complexes (MCCs) of diiminepyridine (DIP) ligands with iron are suitable anolytes for redox-flow battery applications .
- Methods and Procedures : The ligand is shown to be a key factor in the cycling stability and performance of MCCs based on DIP ligands .
- Results and Outcomes : These complexes have enhanced capacitance and stability compared with bipyridine analogs, and access to storage of up to 1.6 electron equivalents .
Synthesis of 2,6-bis(hydroxymethyl)pyridine
- Scientific Field : Biocatalysis .
- Application Summary : A novel one-pot biocatalytic process is demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Methods and Procedures : The process involves the use of recombinant microbial whole cells as catalysts .
- Results and Outcomes : After scale up, the bioconversion enabled titers exceeding 12 g L−1 .
Synthesis and Characterization of Ru II Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound is used as a ligand to stabilize Ru II complexes. These complexes are prepared and characterized in the solid state and in non-aqueous solution .
- Methods and Procedures : The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .
- Results and Outcomes : The monometallic chloride and azide species are compared with analogous Ru 2 metal–metal bonded complexes, which have been reported to undergo irreversible chloride dissociation upon reduction .
Redox-Flow Battery Applications
- Scientific Field : Electrochemistry .
- Application Summary : Metal coordination complexes (MCCs) of diiminepyridine (DIP) ligands with iron are suitable anolytes for redox-flow battery applications .
- Methods and Procedures : The ligand is shown to be a key factor in the cycling stability and performance of MCCs based on DIP ligands .
- Results and Outcomes : These complexes have enhanced capacitance and stability compared with bipyridine analogs, and access to storage of up to 1.6 electron equivalents .
Synthesis of 2,6-bis(hydroxymethyl)pyridine
- Scientific Field : Biocatalysis .
- Application Summary : A novel one-pot biocatalytic process is demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Methods and Procedures : The process involves the use of recombinant microbial whole cells as catalysts .
- Results and Outcomes : After scale up, the bioconversion enabled titers exceeding 12 g L−1 .
Synthesis and Characterization of Ru II Complexes
- Scientific Field : Inorganic Chemistry .
- Application Summary : This compound is used as a ligand to stabilize Ru II complexes. These complexes are prepared and characterized in the solid state and in non-aqueous solution .
- Methods and Procedures : The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .
- Results and Outcomes : The monometallic chloride and azide species are compared with analogous Ru 2 metal–metal bonded complexes, which have been reported to undergo irreversible chloride dissociation upon reduction .
Redox-Flow Battery Applications
- Scientific Field : Electrochemistry .
- Application Summary : Metal coordination complexes (MCCs) of diiminepyridine (DIP) ligands with iron are suitable anolytes for redox-flow battery applications .
- Methods and Procedures : The ligand is shown to be a key factor in the cycling stability and performance of MCCs based on DIP ligands .
- Results and Outcomes : These complexes have enhanced capacitance and stability compared with bipyridine analogs, and access to storage of up to 1.6 electron equivalents .
Synthesis of 2,6-bis(hydroxymethyl)pyridine
- Scientific Field : Biocatalysis .
- Application Summary : A novel one-pot biocatalytic process is demonstrated for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Methods and Procedures : The process involves the use of recombinant microbial whole cells as catalysts .
- Results and Outcomes : After scale up, the bioconversion enabled titers exceeding 12 g L−1 .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
CAS RN |
128143-88-4 | |
Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.